molecular formula C6H12N2OS B594496 4-aminotetrahydro-2H-thiopyran-4-carboxamide CAS No. 130422-70-7

4-aminotetrahydro-2H-thiopyran-4-carboxamide

Cat. No.: B594496
CAS No.: 130422-70-7
M. Wt: 160.235
InChI Key: CVOPGIXOTHYODU-UHFFFAOYSA-N
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Description

4-Aminotetrahydro-2H-thiopyran-4-carboxamide is a heterocyclic organic compound with the molecular formula C6H12N2OS. It is a versatile compound that finds applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-aminotetrahydro-2H-thiopyran-4-carboxamide typically involves the reaction of tetrahydro-2H-thiopyran-4-carboxylic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Aminotetrahydro-2H-thiopyran-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-aminotetrahydro-2H-thiopyran-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death. Its anticonvulsant activity is believed to involve modulation of neurotransmitter release and inhibition of neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminotetrahydro-2H-thiopyran-4-carboxamide is unique due to its thiopyran ring, which imparts distinct chemical and biological properties compared to its analogs. The presence of sulfur in the ring structure can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-aminothiane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2OS/c7-5(9)6(8)1-3-10-4-2-6/h1-4,8H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOPGIXOTHYODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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